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Compound of Interest

1-Methyl-2-oxo0-1,2-
Compound Name:
dihydropyridine-4-carboxamide

cat. No.: B1363393

An In-depth Technical Guide to 1-Methyl-2-o0xo-
1,2-dihydropyridine-4-carboxamide
Introduction

1-Methyl-2-ox0-1,2-dihydropyridine-4-carboxamide is a heterocyclic organic compound of
interest in medicinal chemistry and drug development. Its core structure, a dihydropyridine ring,
is a privileged scaffold found in numerous biologically active molecules.[1] This guide provides
a comprehensive overview of its chemical structure, properties, synthesis, and potential
biological significance, tailored for researchers, scientists, and professionals in the field of drug
discovery.

Chemical Identity and Structure

The foundational step in understanding any compound is to establish its precise chemical
identity.

o |IUPAC Name: 1-methyl-2-oxopyridine-4-carboxamide
o CAS Number: 6433-99-4[2]

e Molecular Formula: C7HsN202[2]
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e Molecular Weight: 152.15 g/mol [2]
e Canonical SMILES: CN1C=CC(=CC1=0)C(=0O)N
e InChl: INChl=1S/C7H8N202/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11)

The structure features a dihydropyridine ring N-methylated at position 1 and bearing an oxo
group at position 2. A carboxamide functional group is attached at the 4th position, which is
crucial for its potential hydrogen bonding interactions and biological activity.

Physicochemical Properties

While experimental data for 1-Methyl-2-oxo0-1,2-dihydropyridine-4-carboxamide is not
extensively published, we can infer its properties from closely related analogs and
computational predictions. The properties of its corresponding carboxylic acid (CAS 33972-97-
3) and methyl ester (CAS 20845-23-2) provide a valuable reference point.[3][4][5]

Property Value (Predicted/Inferred) Source/Analogy

Based on the high melting
Melting Point >260 °C point of the analogous
carboxylic acid.[3]

Predicted for the analogous

Boiling Point 329.6£35.0 °C ] ]
carboxylic acid.[3]
Expected to have good The presence of the amide
N solubility in polar organic group enhances polarity and
Solubility . .
solvents and moderate hydrogen bonding potential
aqueous solubility. compared to the ester.
Based on the predicted pKa of
pKa ~2.75%£0.20 the analogous carboxylic acid.
[6]
Inferred to be lower than the
methyl ester analog due to the
LogP <0.17

increased polarity of the amide

group.[6]
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Synthesis of 1-Methyl-2-oxo0-1,2-dihydropyridine-4-
carboxamide

A robust synthesis of the target compound can be achieved through standard amide formation
reactions starting from either 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid or its methyl
ester. The choice of starting material often depends on commercial availability and cost.

Synthesis from Carboxylic Acid

This is a classic amide bond formation reaction. The carboxylic acid is first activated to a more
reactive species to facilitate the reaction with ammonia.
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Synthesis workflow from the corresponding carboxylic acid.

Experimental Protocol:
 Activation of the Carboxylic Acid:

o To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1 equivalent) in a
dry, inert solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like
dicyclohexylcarbodiimide (DCC) (1.1 equivalents).[7]

o Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by
refluxing with thionyl chloride (SOCIz2).[8]

e Amidation:

o To the activated carboxylic acid solution, add a source of ammonia. This can be aqueous
ammonia or ammonia gas bubbled through the solution.

o The reaction is typically stirred at room temperature until completion, which can be
monitored by thin-layer chromatography.

e Work-up and Purification:

o The reaction mixture is filtered to remove any solid byproducts (e.g., dicyclohexylurea if
DCC is used).

o The filtrate is washed with a mild base (e.g., saturated sodium bicarbonate solution) and
brine.

o The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure.

o The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:

e The activation of the carboxylic acid is necessary because the direct reaction between a
carboxylic acid and ammonia to form an amide requires high temperatures to drive off water
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and is often inefficient.[8]

e DCC is a common and effective coupling agent that facilitates amide bond formation under
mild conditions.[7]

o Thionyl chloride provides a highly reactive acyl chloride intermediate, leading to a rapid and
often high-yielding reaction with ammonia.

Synthesis from Methyl Ester (Aminolysis)

The direct reaction of an ester with ammonia or an amine to form an amide is known as
aminolysis. This reaction can be slower than the acid chloride route but avoids the use of harsh
reagents like thionyl chloride.

f Synthesis via Aminolysis

G/Iethyl 1—methyl—2—oxo—1,2—dihydropyridine—4—carboxylat9

(Aminolysis with Ammonia} ———————

G—MethyI—Z—oxo-l,2—dihydropyridine-4-carboxamid9
J

.

Click to download full resolution via product page

Synthesis workflow via aminolysis of the methyl ester.

Experimental Protocol:
o Reaction Setup:

o Dissolve methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1 equivalent) in a
suitable solvent, such as methanol or a high-boiling point polar aprotic solvent.
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e Aminolysis:

o Add a concentrated solution of ammonia in methanol or introduce ammonia gas into the
reaction vessel.

o The reaction mixture is typically heated to reflux to drive the reaction to completion. The
progress can be monitored by techniques like HPLC or TLC.

e Work-up and Purification:
o Upon completion, the solvent and excess ammonia are removed under reduced pressure.

o The resulting crude product is then purified by recrystallization from an appropriate solvent
system or by column chromatography.

Trustworthiness of the Protocols:

These proposed synthetic routes are based on fundamental and widely practiced organic
chemistry transformations for amide synthesis.[8][9] The specific reaction conditions, such as
solvent, temperature, and reaction time, would require optimization for this particular substrate,
a standard practice in chemical synthesis.

Spectroscopic Characterization (Predicted)

While specific spectra for 1-Methyl-2-oxo0-1,2-dihydropyridine-4-carboxamide are not readily
available in the literature, its key spectroscopic features can be predicted based on its structure
and data from analogous compounds.

e 1H NMR:

o N-CHs: Asinglet peak is expected around 3.5-4.0 ppm for the methyl group attached to the
nitrogen.

o Aromatic Protons: The protons on the dihydropyridine ring will appear as doublets or
multiplets in the aromatic region (around 6.0-8.0 ppm).

o -CONHz2: The amide protons will likely appear as two broad singlets in the downfield
region (typically > 7.0 ppm), which are exchangeable with D20.
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e 13C NMR:
o C=0 (amide): A peak is expected in the range of 165-175 ppm.

o C=0 (ring): Another carbonyl peak from the pyridone ring should be present, likely in a
similar region.

o Aromatic Carbons: Peaks for the carbons of the dihydropyridine ring will be in the aromatic
region (around 100-150 ppm).

o N-CHs: The N-methyl carbon will appear as a peak in the aliphatic region, typically around
30-40 ppm.

¢ IR Spectroscopy:

o N-H stretch: A broad absorption band is expected in the region of 3100-3500 cm~1
corresponding to the N-H bonds of the primary amide.

o C=0 stretch (amide): A strong absorption band around 1640-1690 cm~* (Amide | band).
o C=0 stretch (ring): A strong absorption for the pyridone carbonyl.
o N-H bend: An absorption around 1600-1650 cm~1 (Amide Il band).
e Mass Spectrometry:
o The molecular ion peak (M*) would be observed at m/z = 152.15.

o Characteristic fragmentation patterns would likely involve the loss of the carboxamide
group.

Potential Biological Activity and Applications

The dihydropyridine scaffold is of significant interest in medicinal chemistry. Derivatives of this
core structure have shown a wide range of biological activities.

o Antimicrobial and Antifungal Activity: Several dihydropyridine derivatives have been reported
to possess antimicrobial and antifungal properties.[10]
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e Anticancer Activity: The 2-oxo-1,2-dihydropyridine moiety is found in compounds that have
been investigated for their antiproliferative effects against various cancer cell lines.[4]
Modifications to the core structure can lead to potent anticancer agents.

e Enzyme Inhibition: Certain dihydropyridine derivatives have been identified as inhibitors of
enzymes such as EZH2, which is a target in oncology.[11]

e Calcium Channel Modulation: While the classic dihydropyridine calcium channel blockers
have a different substitution pattern, the inherent scaffold suggests that novel derivatives
could be explored for their effects on ion channels.[12]

The biological activity of 1-Methyl-2-oxo0-1,2-dihydropyridine-4-carboxamide itself has not
been extensively reported. However, its structural similarity to other biologically active
dihydropyridines makes it a compelling candidate for screening in various biological assays,
particularly in the areas of oncology and infectious diseases.

Potential Biological Activities of Dihydropyridine Core
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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